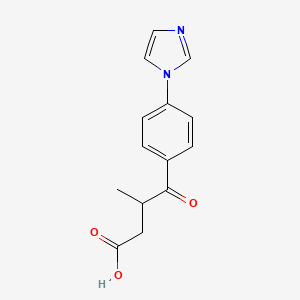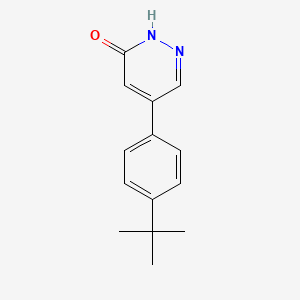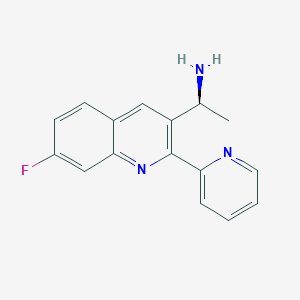
(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine is a chiral compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinoline ring, a pyridin-2-yl group at the 2nd position, and an ethan-1-amine group at the 3rd position. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Pyridin-2-yl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-yl boronic acid or ester.
Chiral Amine Introduction: The final step involves the introduction of the chiral ethan-1-amine group. This can be done through asymmetric reductive amination using chiral catalysts or by resolution of racemic mixtures using chiral acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming imines or nitriles under strong oxidizing conditions.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
®-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine: The enantiomer of the compound with different spatial arrangement.
7-Fluoroquinoline derivatives: Compounds with similar quinoline core but different substituents.
Pyridinylquinoline derivatives: Compounds with pyridinyl groups attached to the quinoline ring.
Uniqueness
(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine is unique due to its specific (S)-configuration, which can result in different biological activities and properties compared to its ®-enantiomer and other similar compounds. The presence of the fluorine atom also imparts distinct chemical reactivity and stability.
属性
分子式 |
C16H14FN3 |
|---|---|
分子量 |
267.30 g/mol |
IUPAC 名称 |
(1S)-1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethanamine |
InChI |
InChI=1S/C16H14FN3/c1-10(18)13-8-11-5-6-12(17)9-15(11)20-16(13)14-4-2-3-7-19-14/h2-10H,18H2,1H3/t10-/m0/s1 |
InChI 键 |
XLUQKFXCKOUHIK-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)N |
规范 SMILES |
CC(C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


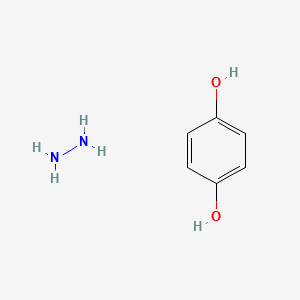
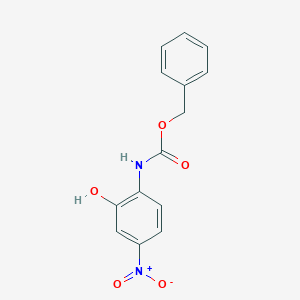
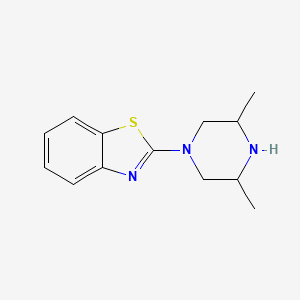
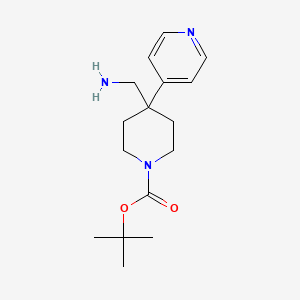
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8345640.png)

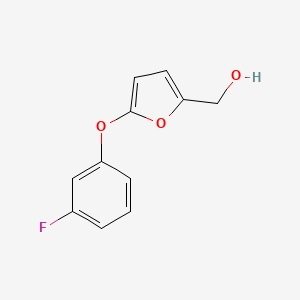
![1-(3-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8345663.png)
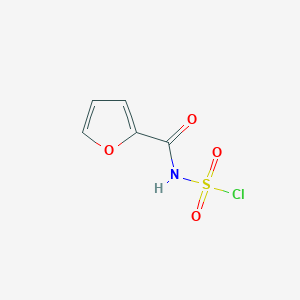
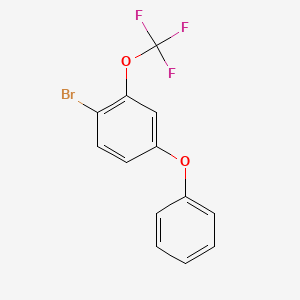
![4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid](/img/structure/B8345685.png)
![8-Cyano-8-(thiophen-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8345700.png)
